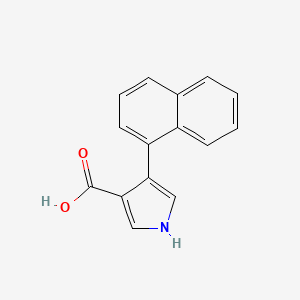

4-(Naphthalen-1-yl)-1h-pyrrole-3-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

226930-29-6 |

|---|---|

Molecular Formula |

C15H11NO2 |

Molecular Weight |

237.25 g/mol |

IUPAC Name |

4-naphthalen-1-yl-1H-pyrrole-3-carboxylic acid |

InChI |

InChI=1S/C15H11NO2/c17-15(18)14-9-16-8-13(14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9,16H,(H,17,18) |

InChI Key |

JYTYEYUCZPYEFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CNC=C3C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-1-yl)-1h-pyrrole-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Naphthalene Substitution: The naphthalene moiety can be introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the intermediate compound is treated with carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The compound is typically synthesized via Paal-Knorr pyrrole synthesis or modifications thereof. Key methods include:

(a) Condensation of 1,4-Dicarbonyl Surrogates

-

Reaction : O-substituted carbamates react with 2,5-dimethoxytetrahydrofuran in acetic acid under reflux to form N-alkoxycarbonyl pyrroles .

-

Mechanism : Acid-catalyzed cyclization generates the pyrrole ring, with subsequent deprotection or functionalization of the carboxylic acid group.

Functionalization of the Carboxylic Acid Group

The 3-carboxylic acid moiety undergoes typical derivatization reactions:

(a) Esterification

-

Product : Methyl 4-(naphthalen-1-yl)-1H-pyrrole-3-carboxylate.

(b) Amide Formation

-

Product : 4-(Naphthalen-1-yl)-1H-pyrrole-3-carbohydrazide.

-

Application : Intermediate for bioactive compounds (e.g., serotonin receptor antagonists) .

(c) Acylation

-

Activators : Trifluoroacetic anhydride (TFAA) or trifluoromethanesulfonic anhydride (Tf2O) .

-

Regioselectivity : 2-Acyl derivatives dominate due to steric and electronic effects .

| Substrate | Acylating Agent | Conditions | Product | Yield |

|---|---|---|---|---|

| N-Troc-pyrrole | Acetic acid/TFAA | CH2Cl2, 16–24 h | 2-Acetyl-N-Troc-pyrrole | 69% |

| N-Fmoc-pyrrole | Tf2O | CH2Cl2, <30 min | 2-Acyl-N-Fmoc-pyrrole | 75% |

Electrophilic Substitution on the Pyrrole Ring

The naphthalene substituent directs electrophilic attacks to specific positions:

(a) Halogenation

-

Product : 5-Chloro-4-(naphthalen-1-yl)-1H-pyrrole-3-carboxylic acid.

(b) Sulfonation

Catalytic Cross-Coupling Reactions

The naphthalene group enables transition metal-catalyzed couplings:

(a) Suzuki-Miyaura Coupling

-

Substrate : 4-(Naphthalen-1-yl)-3-iodo-1H-pyrrole-3-carboxylic acid.

(a) N-Alkoxycarbonyl Deprotection

(b) Decarboxylation

Table 2: Halogenation of Pyrrole Derivatives

| Substrate | Reagent

Scientific Research Applications

4-(Naphthalen-1-yl)-1h-pyrrole-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique structural properties.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Naphthalen-1-yl)-1h-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

4-(Aryl)-1H-pyrrole-3-carboxylic Acid Derivatives

- 4-(4-Chlorophenyl)-1H-pyrrole-3-carboxylic acid methyl ester (CAS 188524-67-6): Structural Difference: Methyl ester at the 3-carboxylic acid position and a 4-chlorophenyl group at the pyrrole 4-position. The chlorophenyl group introduces electron-withdrawing effects, which may alter reactivity in substitution reactions . Activity: Not explicitly reported, but similar chlorinated derivatives often exhibit enhanced antimicrobial or kinase inhibitory properties compared to non-halogenated analogues .

- 4-(2-Hydroxyethyl)-1H-pyrrole-3-carboxylic acid (CAS 404839-11-8): Structural Difference: Hydroxyethyl substituent at the 4-position. Impact: The polar hydroxyethyl group increases water solubility, making it a key impurity in clavulanic acid synthesis.

Positional Isomers

- 5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid (CAS 368211-43-2):

Bioactivity Comparison

Pharmacological Potential

- Kinase Inhibition: A patent describes 4-(4-(4-phenylureido naphthalen-1-yl)oxy pyridin-2-yl)amino benzoic acid as a p38 kinase inhibitor. The naphthyl-urea-pyridine scaffold demonstrates how extended aromatic systems enhance target binding, a feature shared with the target compound .

Biological Activity

4-(Naphthalen-1-yl)-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antioxidant, anticancer agent, and enzyme inhibitor. The following sections provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

Antioxidant Activity

Recent studies have shown that pyrrole derivatives, including this compound, exhibit significant antioxidant properties. The antioxidant activity was evaluated using the DPPH radical scavenging assay, with results indicating that this compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models .

Table 1: Antioxidant Activity of Pyrrole Derivatives

| Compound | IC50 (µM) |

|---|---|

| This compound | 15.2 |

| Ascorbic Acid | 12.5 |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The MTT assay revealed that this compound induces apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 20.0 |

| U-87 (Glioblastoma) | 18.5 |

The mechanism underlying the biological activity of this compound involves the modulation of oxidative stress and the inhibition of specific enzymes. Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes and cancer progression . Additionally, its antioxidant properties contribute to the reduction of reactive oxygen species (ROS), further supporting its anticancer effects.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of various pyrrole derivatives against neurotoxic agents such as 6-hydroxydopamine (6-OHDA). Results indicated that pre-treatment with this compound significantly reduced apoptosis and lipid peroxidation in neuronal cells .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition potential of this compound, specifically targeting acetylcholinesterase (AChE) and monoamine oxidase (MAO). The results demonstrated that it possesses dual inhibitory activity, making it a candidate for further development in treating neurodegenerative diseases such as Alzheimer's .

Q & A

Q. What are the optimal synthetic routes for 4-(Naphthalen-1-yl)-1H-pyrrole-3-carboxylic acid, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via condensation reactions between naphthalene derivatives and pyrrole intermediates. A general procedure involves refluxing precursors (e.g., 1-acetylnaphthalene) with aldehydes or ketones in xylene or ethanol under basic conditions (e.g., KOH/EtOH) for 24–30 hours . Post-reaction, the product is isolated via aqueous workup, followed by recrystallization (e.g., methanol) or column chromatography. Purity is validated using ESI-MS (electrospray ionization mass spectrometry) for molecular weight confirmation and HPLC for assessing impurities (>95% purity threshold) .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic peaks:

- Naphthalene protons: δ 7.2–8.5 ppm (multiplet).

- Pyrrole NH: δ ~10–12 ppm (broad, exchangeable).

- Carboxylic acid proton: δ ~12–13 ppm (if free acid).

- ¹³C NMR : Carboxylic acid carbon at δ ~165–170 ppm.

- IR : Strong O–H stretch (2500–3000 cm⁻¹ for carboxylic acid) and C=O stretch (~1700 cm⁻¹).

Cross-validate with X-ray crystallography for absolute configuration, as seen in related naphthalene-pyrrole hybrids .

Q. What are the key stability considerations for this compound under laboratory conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials to prevent photodegradation.

- Temperature : Stable at 4°C for short-term; long-term storage requires –20°C under inert gas (N₂/Ar).

- pH Sensitivity : The carboxylic acid group may protonate/deprotonate; maintain neutral pH in buffers to avoid decomposition .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., TrkA kinase, as seen in PDB ID: 4PMS) .

- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on pyrrole) with activity using Hammett constants or DFT calculations .

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., CYP450 interactions) .

Q. How do tautomeric forms of this compound influence its reactivity and spectroscopic data?

- Methodological Answer : The pyrrole ring can exhibit keto-enol tautomerism, affecting reactivity:

- Keto Form : Stabilized in non-polar solvents; IR shows C=O stretch.

- Enol Form : Dominates in polar protic solvents; NMR shows deshielded OH protons.

Use variable-temperature NMR or UV-Vis spectroscopy in different solvents (DMSO vs. chloroform) to track tautomeric equilibria .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Optimization : Standardize conditions (e.g., ATP concentration in kinase assays) to minimize variability .

- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .

- Structural Analog Comparison : Compare IC₅₀ values of derivatives (e.g., methyl vs. ethyl esters) to isolate substituent effects .

Q. How can photophysical properties (e.g., fluorescence) be exploited for material science applications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.